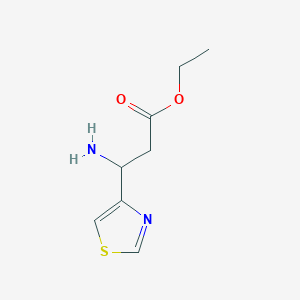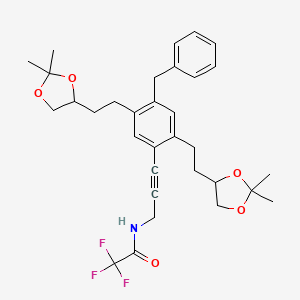
Ethyl3-amino-3-(thiazol-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-amino-3-(thiazol-4-yl)propanoate d'éthyle est un composé qui présente un cycle thiazole, un cycle hétérocyclique à cinq chaînons contenant à la fois du soufre et de l'azote. Les dérivés du thiazole sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, antifongiques, antivirales et anticancéreuses .
Méthodes De Préparation
La synthèse du 3-amino-3-(thiazol-4-yl)propanoate d'éthyle implique généralement la réaction du 3-bromo-3-(thiazol-4-yl)propanoate d'éthyle avec de l'ammoniac ou une amine dans des conditions appropriées. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 3-amino-3-(thiazol-4-yl)propanoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile et nucléophile, conduisant à la formation de divers dérivés
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Le 3-amino-3-(thiazol-4-yl)propanoate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de dérivés thiazoliques plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 3-amino-3-(thiazol-4-yl)propanoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'activité antimicrobienne ou anticancéreuse .
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-(thiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Le 3-amino-3-(thiazol-4-yl)propanoate d'éthyle peut être comparé à d'autres dérivés thiazoliques, tels que :
Sulfathiazole : Un médicament antimicrobien.
Ritonavir : Un médicament antirétroviral.
Abafungin : Un médicament antifongique.
Tiazofurine : Un médicament antinéoplasique
Ce qui distingue le 3-amino-3-(thiazol-4-yl)propanoate d'éthyle, c'est sa structure unique, qui permet des interactions spécifiques avec les cibles moléculaires, conduisant à ses activités biologiques distinctes.
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-2-12-8(11)3-6(9)7-4-13-5-10-7/h4-6H,2-3,9H2,1H3 |
Clé InChI |
DRHWQKIZKXHGIC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CSC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)


![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)



![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)


![8-(Bicyclo[2.2.1]heptan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11780152.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)
